

comparative analysis of the dietary overlap between jackals and other carnivores

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Jackal Diet Overlap with Sympatric Carnivores: A Comparative Analysis

A comprehensive review of scientific literature reveals significant dietary overlap between jackals and other sympatric carnivores, leading to complex competitive interactions within carnivore guilds. The extent of this overlap varies geographically and is influenced by factors such as prey availability, habitat structure, and the presence of larger predators. This guide synthesizes findings from multiple studies to provide a comparative analysis of the dietary niche of jackals in relation to other carnivores, supported by experimental data and detailed methodologies.

Quantitative Dietary Overlap

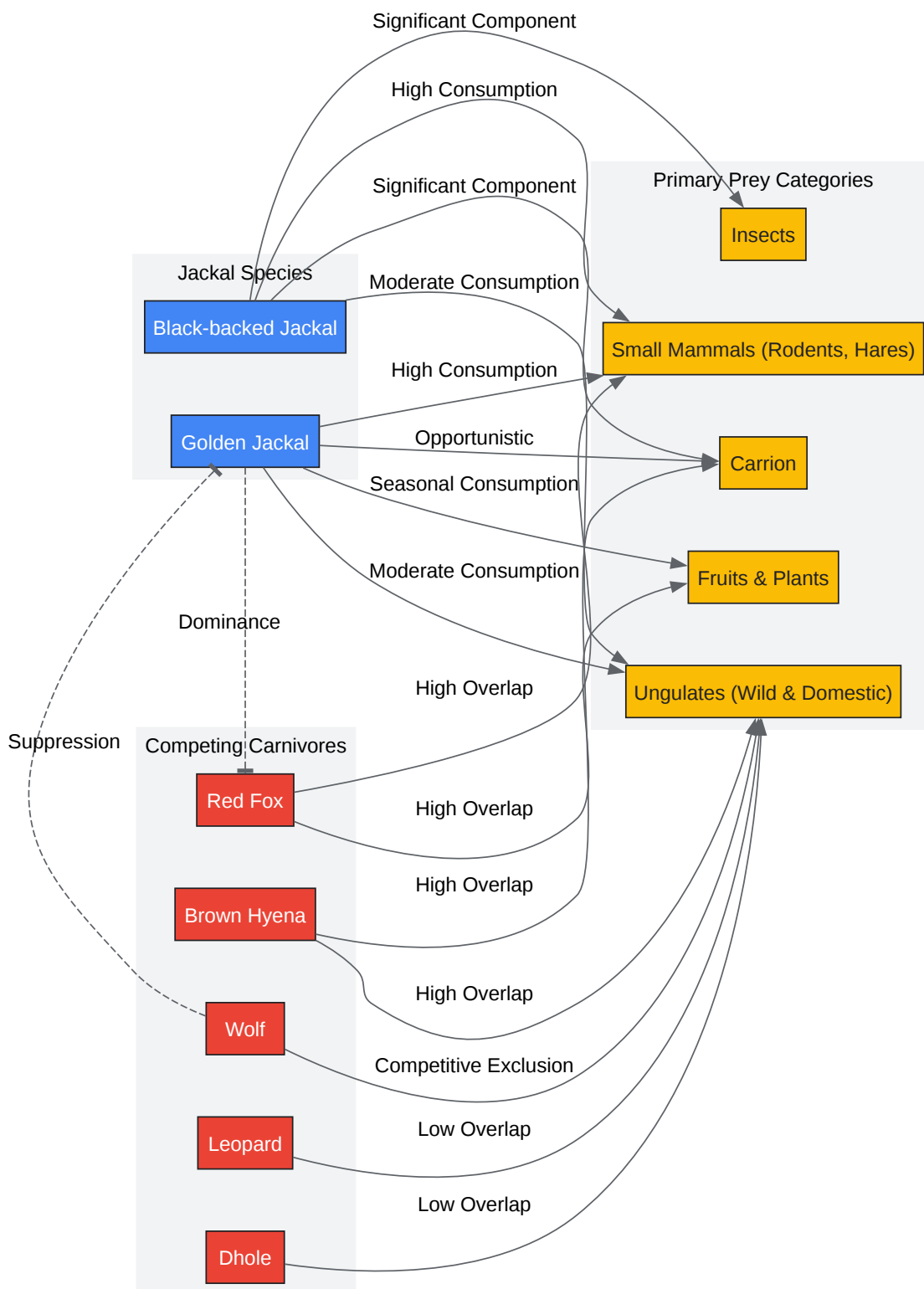
The dietary overlap between jackals and other carnivores is most pronounced with species of similar body size and foraging strategies, such as red foxes and brown hyenas. Studies employing scat analysis have quantified this overlap, revealing a substantial sharing of food resources.

Competitor or Species	Jackal Species	Location	Primary Shared Prey	Dietary Overlap Index (Pianka's α)	Methodology	Reference
Red Fox (<i>Vulpes vulpes</i>)	Golden Jackal (<i>Canis aureus</i>)	Hungary	Small mammals	0.73 (mean)	Scat Analysis	[1]
Red Fox (<i>Vulpes vulpes</i>)	Golden Jackal (<i>Canis aureus</i>)	Hungary	Small mammals, wild ungulates, plants	0.698	Scat Analysis	[2]
Brown Hyena (<i>Parahyaena brunnea</i>)	Black- backed Jackal (<i>Lupulella mesomelas</i>)	South Africa	Mammals (scavenged and hunted)	0.79	Scat Analysis	[3][4]
Dhole (<i>Cuon alpinus</i>) & Leopard (<i>Panthera pardus</i>)	Golden Jackal (<i>Canis aureus</i>)	Cambodia	Ungulates	Low	Scat Analysis	[5]

Interspecific Interactions and Competitive Dynamics

The dietary overlap often leads to direct and indirect competition. In many regions, golden jackals are considered dominant over red foxes, which can result in the spatial displacement of foxes from optimal foraging areas.[6][7] However, the competitive dynamics can be complex and context-dependent. For instance, the presence of larger apex predators, such as wolves,

can influence the behavior and resource use of jackals, potentially mitigating their competitive impact on smaller carnivores.[8]



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Caption: Competitive dietary interactions between jackals and other carnivores.

Experimental Protocols

The determination of carnivore diets and their overlap relies on several key experimental methodologies.

Scat Analysis

Scat analysis is the most common non-invasive method used to study the diet of carnivores.[9]

- **Sample Collection:** Scat samples are systematically collected from known jackal and competitor territories. To avoid contamination, fresh scats are preferred and collected using sterile tools.[10] The location, date, and habitat characteristics are recorded for each sample.
- **Sample Processing:** In the laboratory, scats are washed through fine-mesh sieves to separate indigestible prey remains such as hair, bones, feathers, teeth, and insect exoskeletons.[9]
- **Prey Identification:** Prey remains are identified to the lowest possible taxonomic level. Hair identification is often done by comparing the microscopic structure of the cuticle, cortex, and medulla with a reference collection of hair from local fauna.[9] Bones, teeth, and feathers are also compared with reference collections.
- **Data Quantification:** The frequency of occurrence (the percentage of scats containing a particular prey item) and the relative volume or biomass of each prey item are calculated to estimate their contribution to the diet.[11] Biomass is often estimated using regression equations that relate the mass of indigestible remains to the total mass of the prey consumed.[12]



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Caption: Workflow for carnivore dietary analysis using scat analysis.

Stable Isotope Analysis

Stable isotope analysis of carbon ($\delta^{13}\text{C}$) and nitrogen ($\delta^{15}\text{N}$) in carnivore tissues (e.g., hair, bone collagen) provides long-term insights into their diet and trophic position.[13][14]

- **Sample Preparation:** Tissues are cleaned of any surface contaminants, and lipids are removed as they are isotopically lighter than other tissues. For bone, collagen is extracted.
- **Isotope Ratio Mass Spectrometry (IRMS):** The prepared samples are combusted, and the resulting CO_2 and N_2 gases are analyzed in an IRMS to determine the ratio of heavy to light stable isotopes ($^{13}\text{C}/^{12}\text{C}$ and $^{15}\text{N}/^{14}\text{N}$).
- **Data Interpretation:** The isotopic signatures of the carnivores are compared to those of their potential prey. A predictable enrichment in ^{15}N occurs with each trophic level, allowing for the determination of the carnivore's trophic position.[14] Carbon isotopes can indicate the primary production source of the food web (e.g., C_3 vs. C_4 plants).[15]

DNA Metabarcoding

A more recent and powerful technique, DNA metabarcoding of scat, allows for the precise identification of prey species.[16][17]

- **DNA Extraction:** DNA is extracted from the collected scat samples.
- **PCR Amplification:** Specific gene regions (barcodes) that are common across a wide range of potential prey but vary enough to distinguish between species are amplified using universal primers.
- **Next-Generation Sequencing:** The amplified DNA is sequenced to generate millions of DNA sequences.
- **Bioinformatic Analysis:** The sequences are compared against a reference DNA database to identify the prey species present in the diet. This method can detect prey that is highly digested and may be missed in traditional scat analysis.[17]

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